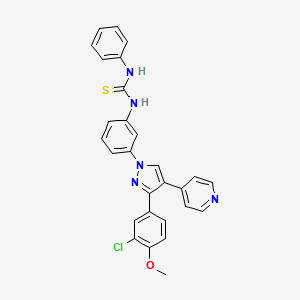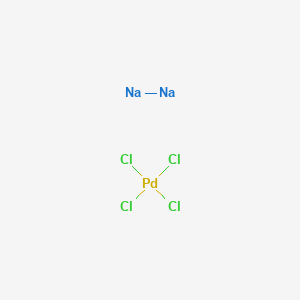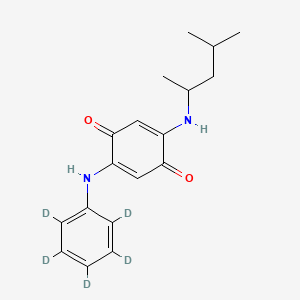
6PPD-quinone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6PPD-quinone-d5 is a deuterated derivative of 6PPD-quinone, a transformation product of the widely used tire rubber antioxidant 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine). This compound has gained significant attention due to its high toxicity to aquatic organisms and its presence in the environment as a result of tire wear particles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6PPD-quinone-d5 typically involves the deuteration of 6PPD-quinone. The process begins with the oxidation of 6PPD to form 6PPD-quinone, which is then subjected to deuteration using deuterated reagents under controlled conditions . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the quinone structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to achieve high yields and purity . The production process is designed to be efficient and cost-effective, ensuring the availability of this compound for various research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6PPD-quinone-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound back to its precursor, 6PPD.
Substitution: The quinone structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction products, as well as substituted quinones. These products are often analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to determine their structure and properties .
Applications De Recherche Scientifique
6PPD-quinone-d5 has a wide range of scientific research applications, including:
Environmental Chemistry: Used to study the environmental fate and transport of tire wear particles and their impact on aquatic ecosystems.
Analytical Chemistry: Utilized as an internal standard in analytical methods for the detection and quantification of 6PPD-quinone in environmental samples.
Material Science: Investigated for its potential use in developing new materials with improved properties, such as enhanced durability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of 6PPD-quinone-d5 involves its interaction with molecular targets in aquatic organisms. The compound exerts its toxic effects through the formation of reactive oxygen species (ROS) and the disruption of cellular processes . The primary molecular targets include enzymes involved in oxidative stress response and cellular respiration . The pathways involved in its mechanism of action are related to oxidative stress and apoptosis, leading to cellular damage and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6PPD-quinone-d5 include:
6PPD-quinone: The non-deuterated form of the compound, which shares similar chemical properties and environmental impact.
1,3-Diphenylguanidine: Another tire wear compound with similar environmental persistence and toxicity.
Benzothiazoles: A class of compounds used in rubber manufacturing with comparable environmental concerns.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in analytical chemistry as an internal standard. The incorporation of deuterium atoms allows for more accurate quantification and analysis of 6PPD-quinone in environmental samples . Additionally, its high toxicity and environmental persistence make it a critical compound for studying the impact of tire wear particles on aquatic ecosystems .
Propriétés
Formule moléculaire |
C18H22N2O2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-(4-methylpentan-2-ylamino)-5-(2,3,4,5,6-pentadeuterioanilino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)9-13(3)19-15-10-18(22)16(11-17(15)21)20-14-7-5-4-6-8-14/h4-8,10-13,19-20H,9H2,1-3H3/i4D,5D,6D,7D,8D |
Clé InChI |
UBMGKRIXKUIXFQ-UPKDRLQUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC(=O)C(=CC2=O)NC(C)CC(C)C)[2H])[2H] |
SMILES canonique |
CC(C)CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)
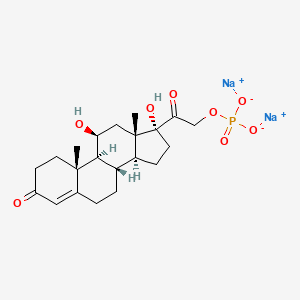
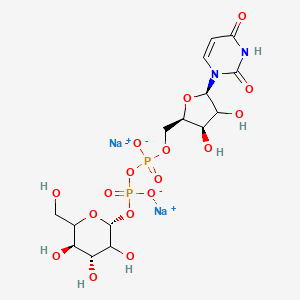
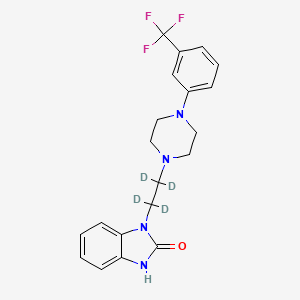
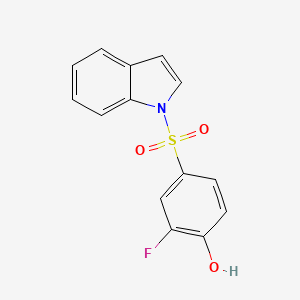
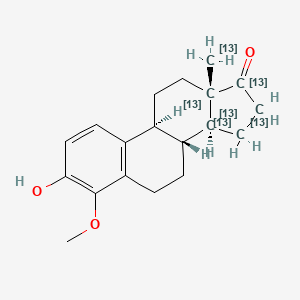
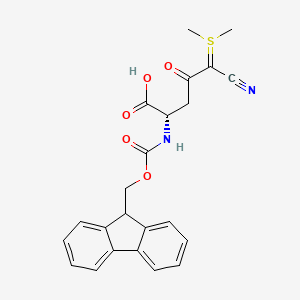
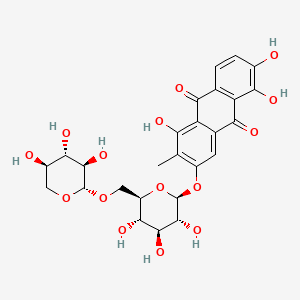
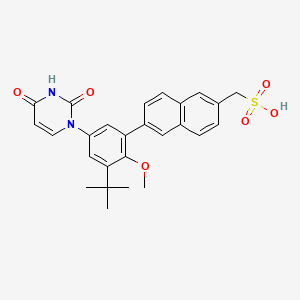
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
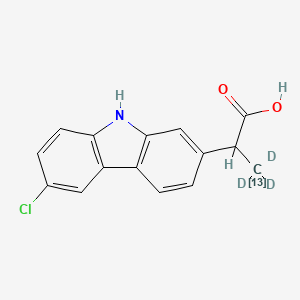
![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)
